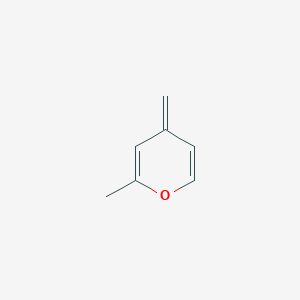

2-Methyl-4-methylidene-4H-pyran

Description

Structure

3D Structure

Properties

CAS No. |

144486-69-1 |

|---|---|

Molecular Formula |

C7H8O |

Molecular Weight |

108.14 g/mol |

IUPAC Name |

2-methyl-4-methylidenepyran |

InChI |

InChI=1S/C7H8O/c1-6-3-4-8-7(2)5-6/h3-5H,1H2,2H3 |

InChI Key |

PTKRKCNUPBZOIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C)C=CO1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 4 Methylidene 4h Pyran and Substituted 4 Methylidene 4h Pyran Systems

Strategic Approaches to the Construction of the 4H-Pyran Ring

The formation of the 4H-pyran core is the foundational step in the synthesis of the target compounds. Key strategies include intramolecular cyclization reactions, cycloaddition/annulation techniques, and convergent multicomponent reactions.

Cyclization reactions are a cornerstone for the synthesis of the 4H-pyran ring. These methods often involve the formation of one or two bonds from an acyclic precursor. A prominent strategy is the cyclization of 1,3,5-tricarbonyl compounds, which can be considered a biomimetic approach. Another effective method involves the N-heterocyclic carbene (NHC)-catalyzed [2 + 4] cyclization of an alkynyl ester with an α,β-unsaturated ketone, which provides highly substituted 4H-pyran derivatives in good yields under mild conditions. rsc.org Similarly, a tandem process involving an aldol (B89426) condensation, a Michael-type addition, and a dehydrating annulation can construct 4-substituted-4H-pyrans. rsc.org

Annulation, the process of fusing a new ring onto an existing structure, also provides a versatile route to pyran systems. semanticscholar.org For instance, an NHC-catalyzed [3+3] annulation reaction between β-ketoesters and enynals yields pentasubstituted 4H-pyran derivatives. rsc.org These cycloaddition and annulation strategies are highly effective for creating substituted pyran rings.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Ref |

| [2+4] Cyclization | Alkynyl ester, α,β-Unsaturated ketone | N-Heterocyclic Carbene (NHC) | Substituted 4H-pyran | rsc.org |

| Tandem Aldol-Michael-Annulation | Aldehyde, β-Ketoester | Nano-powder magnetite (Fe3O4) | 4-Substituted-4H-pyran | rsc.org |

| [3+3] Annulation | β-Ketoester, Enynal | N-Heterocyclic Carbene (NHC) | Pentasubstituted 4H-pyran | rsc.org |

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like 4H-pyrans from simple starting materials in a single step. mjbas.com These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. growingscience.com

A common MCR for 4H-pyran synthesis involves the one-pot reaction of an aldehyde, an active methylene (B1212753) compound (such as malononitrile), and a 1,3-dicarbonyl compound (like ethyl acetoacetate or dimedone). nih.govnih.gov This reaction typically proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration. semanticscholar.orgnih.gov The versatility of this approach allows for a wide range of substituents on the final pyran ring by varying the starting components.

For example, the three-component reaction of an aromatic aldehyde, malononitrile, and ethyl acetoacetate can be catalyzed by various agents to produce highly functionalized 2-amino-3-cyano-4H-pyrans. growingscience.comresearchgate.net

| Aldehyde | Active Methylene Compound | 1,3-Dicarbonyl Compound | Catalyst | Yield | Ref |

| Benzaldehyde | Malononitrile | Ethyl Acetoacetate | KOH loaded CaO | 92% | growingscience.com |

| 4-Chlorobenzaldehyde | Malononitrile | Ethyl Acetoacetate | KOH loaded CaO | 95% | growingscience.com |

| 4-Nitrobenzaldehyde | Malononitrile | Ethyl Acetoacetate | KOH loaded CaO | 96% | growingscience.com |

| Benzaldehyde | Malononitrile | Dimedone | Fe3O4@SiO2@NH2@Pd(OCOCH3)2 | 98% | nih.gov |

Introduction and Functionalization of the 4-Methylidene Moiety

Creating the exocyclic double bond at the C4 position is a critical step in synthesizing 4-methylidene-4H-pyrans. This can be achieved either by direct construction methods or by functionalizing a pre-formed pyran ring.

The Knoevenagel condensation is a primary method for synthesizing 4-methylene-4H-pyran derivatives. rsc.org This reaction involves the condensation of a compound with an active methyl or methylene group, typically a 4H-pyran-4-one or a 2,6-dimethyl-4H-pyran-4-one, with an aldehyde or ketone. This approach is particularly effective for creating conjugated systems and merocyanine (B1260669) dyes. rsc.org

However, the direct functionalization of 4-methylene-4H-pyrans can be limited. rsc.org An alternative is the indium(III)-catalyzed one-pot domino reaction, which allows for the synthesis of highly functionalized, unsymmetrical fused-tricyclic 4H-pyrans. This process relies on an "intercepted-Knoevenagel" adduct to achieve high chemoselectivity. researchgate.netnih.gov

An alternative strategy involves the functionalization of active methyl groups, typically at the C2 or C6 positions of the pyran ring, which can then be used to construct the methylidene moiety or other conjugated systems. A novel approach involves the enamination of 2-methyl-substituted pyrans. rsc.org This creates a dimethylaminovinyl-substituted pyran, which serves as a reactive intermediate. rsc.org This intermediate can then undergo nucleophilic substitution via a 1,8-conjugate addition/elimination pathway, allowing for the introduction of various functional groups and the construction of new merocyanine dyes with tunable fluorescent properties. rsc.orgrsc.org This method provides a divergent and flexible platform for modifying existing pyran structures. rsc.org

Catalytic Systems and Reaction Media in Pyran Synthesis

The choice of catalyst and reaction medium is crucial for the efficiency, selectivity, and environmental impact of 4H-pyran synthesis. A wide array of catalysts has been explored for MCRs leading to pyrans. These include basic catalysts like piperidine and triethylamine, as well as solid-supported bases such as KOH loaded on calcium oxide (CaO), which offers advantages like easy separation and reusability. mjbas.comgrowingscience.com

Heterogeneous catalysts are particularly attractive for their green chemistry credentials. Examples include amine-functionalized metal-organic frameworks (MOFs) like Cu2(NH2-BDC)2(DABCO), which can catalyze solvent-free mechanochemical syntheses. nih.gov Magnetic nanoparticles, such as Fe3O4, have also been employed as they can be easily recovered using an external magnet. nih.gov Neodymium(III) oxide (Nd2O3) has been reported as a highly efficient and recyclable catalyst for these reactions. mjbas.com

Regarding reaction media, many syntheses are performed in organic solvents like ethanol. nih.gov However, there is a strong trend towards greener alternatives. Water has been used as a solvent, and numerous solvent-free methods have been developed, often utilizing ball-milling (mechanochemistry) or simply heating the neat reactants, which significantly reduces the environmental footprint of the synthesis. growingscience.comnih.gov

| Catalyst | Reaction Conditions | Advantages | Ref |

| Nd2O3 | Water, Reflux | Efficient, Recyclable, Inexpensive | mjbas.com |

| KOH loaded CaO | Solvent-free, 60°C | Environmentally friendly, High yield, Recyclable | growingscience.comresearchgate.net |

| Cu2(NH2-BDC)2(DABCO) | Solvent-free, Ball-milling | Heterogeneous, Bifunctional (acid/base) | nih.gov |

| Fe3O4 Nanoparticles | Ethanol or Solvent-free | Magnetically separable, High efficiency | nih.gov |

| Indium(III) Chloride | Acetonitrile, Room Temp. | Catalyzes domino reaction, High chemoselectivity | nih.gov |

Application of Organocatalysis and Metal Catalysis

The synthesis of pyran derivatives, including 4-methylidene systems, has been significantly advanced by the application of both organocatalysis and metal catalysis. These methods offer distinct advantages in terms of selectivity, efficiency, and substrate scope.

Organocatalysis: L-proline, a readily available and environmentally benign amino acid, has emerged as a powerful organocatalyst for the asymmetric synthesis of polyfunctionally substituted pyrans. researchgate.netmdpi.com Multicomponent reactions (MCRs) involving aromatic aldehydes, malononitrile, and various active methylene compounds in the presence of L-proline can produce chiral pyrans and thiopyrans in good yields and with notable enantioselectivity. researchgate.netmdpi.com This approach leverages the formation of an iminium-ion intermediate, which lowers the LUMO of the α,β-unsaturated aldehyde, facilitating nucleophilic attack. The strategy has been successfully employed to construct complex molecular architectures, including the core of the serotonin reuptake inhibitor (-)-paroxetine. nih.gov Chiral secondary amines are particularly effective, enabling the diastereo- and enantioselective formation of multiple bonds and new stereocenters in domino or one-pot reactions. au.dk

Metal Catalysis: A variety of metal catalysts have been utilized for pyran synthesis. Gold(I) catalysts, such as IPrAuCl (1,3-Bis(2,6-diisopropylphenyl-imidazol-2-ylidene)gold(I) chloride), have been shown to be highly effective in the synthesis of 2-methyl-pyran-4-one compounds from the reaction of acetylketene sources with terminal alkynes, achieving yields as high as 95%. researchgate.net Palladium catalysis is instrumental in the stereoselective synthesis of 6,7-Dihydro-4H-furo[3,4-c]pyran derivatives through a formal (3 + 3) allylic cycloaddition. nih.gov Furthermore, inexpensive and commercially available nano-powder magnetite (Fe₂O₃) or iron(III) oxide can catalyze the construction of 4-substituted-4H-pyrans through a tandem process involving aldol condensation, Michael-type addition, and dehydrating annulation. organic-chemistry.org Copper iodide (I) has also been noted to be effective in the addition of phenylmagnesium chloride for the synthesis of 6-substituted 5-diethoxyphosphoryltetrahydropyran-4-ones. mdpi.com

Table 1: Examples of Organo- and Metal-Catalyzed Syntheses of Pyran Systems

| Catalyst | Reactants | Product Type | Key Features |

|---|---|---|---|

| L-proline | Aromatic aldehydes, malononitrile, active methylene compounds | Chiral 4H-Pyrans | Enantioselective, multicomponent reaction. mdpi.com |

| IPrAuCl (Gold I) | Acetylketene source, terminal alkynes | 2-Methyl-pyran-4-ones | High yields (up to 95%). researchgate.net |

| Palladium complexes | 2-Butene-1,4-diols, 2-(1-alkynyl)-2-alken-1-ones | Dihydro-4H-furo[3,4-c]pyrans | High regio- and diastereoselectivity. nih.gov |

| Fe₂O₃ (nano) | Aldehydes, 1,3-dicarbonyls | 4-Substituted-4H-pyrans | Inexpensive catalyst, tandem process. organic-chemistry.org |

| BITIP catalyst | Aldehydes, silyl-stannane reagent | cis/trans disubstituted pyrans | Asymmetric convergent union of two aldehydes. nih.gov |

Role of Ionic Liquids and Nanocatalysts

In the pursuit of greener and more sustainable chemical processes, ionic liquids (ILs) and nanocatalysts have been established as pivotal tools in the synthesis of 4H-pyran derivatives.

Ionic Liquids (ILs): As environmentally benign alternatives to volatile organic solvents, ILs can function as both the solvent and catalyst in organic reactions. researchgate.netdcu.ienih.gov Task-specific ILs, such as 1-butyl-3-methylimidazolium hydroxide ([bmim]OH), have been effectively used for the solvent-free synthesis of 4H-pyrans and 4H-pyrano[2,3-c]pyrazoles. tandfonline.com This method offers high yields, short reaction times, and the significant advantage of catalyst recyclability for up to three runs without a noticeable decrease in efficiency. tandfonline.com Another novel multi-OH functionalized ionic liquid, triethanolammonium 3-hydroxypropane-1-sulfonate [TEA][HPS], has been synthesized and used as a dual catalyst-solvent for the one-pot synthesis of 4H-pyrans at room temperature, demonstrating good reusability for up to six cycles. researchgate.net

Nanocatalysts: The high surface-area-to-volume ratio of nanocatalysts makes them exceptionally efficient in catalyzing organic transformations. Various magnetic nanocatalysts have been developed for 4H-pyran synthesis, allowing for easy separation and recovery using an external magnet. nih.govbohrium.com For instance, magnetic aluminosilicate nanoclay (Fe₃O₄/HNTs) has been used as a heterogeneous catalyst in green solvents, offering high efficiency and stability over seven runs. bohrium.comresearchgate.net Similarly, a biopolymer-based nanomagnetic catalyst, Ag/Fe₃O₄@starch, has been successfully applied in the one-pot synthesis of 4H-pyrans and tetrahydro-4H-chromenes. semanticscholar.org This catalyst is easily recovered and maintains high catalytic activity for up to five runs. semanticscholar.org Other notable examples include amine-functionalized metal-organic frameworks like Cu₂(NH₂-BDC)₂(DABCO), which act as heterogeneous catalysts in solvent-free mechanochemical syntheses. nih.gov

Table 2: Application of Ionic Liquids and Nanocatalysts in 4H-Pyran Synthesis

| Catalyst/Medium | Catalyst Type | Reaction Conditions | Key Advantages |

|---|---|---|---|

| [bmim]OH | Task-Specific Ionic Liquid | Solvent-free, 50–60°C | High yields, short reaction times, reusable. tandfonline.com |

| [TEA][HPS] | Dual Catalyst-Solvent Ionic Liquid | Room temperature | Recyclable up to six times, biodegradable. researchgate.net |

| Fe₃O₄/HNTs | Magnetic Nanocatalyst | Green solvents | High efficiency, recoverable and reusable (7 runs). bohrium.com |

| Ag/Fe₃O₄@starch | Biopolymer-based Nanomagnetic | Ethanol, 50°C | Reusable (5 runs), green synthesis. semanticscholar.org |

| Cu₂(NH₂-BDC)₂(DABCO) | Metal-Organic Framework (MOF) | Solvent-free, ball-milling | Heterogeneous, bifunctional catalyst. nih.gov |

Solvent-Free and Aqueous Medium Syntheses

Aligning with the principles of green chemistry, synthetic protocols that minimize or eliminate the use of hazardous organic solvents have been developed for 4H-pyran systems.

Solvent-Free Syntheses: These reactions are often conducted under thermal heating or through mechanochemistry (ball-milling). A catalyst- and solvent-free method for synthesizing fused 4H-pyran derivatives has been developed by heating reactants at 110 °C. nih.gov This protocol features short reaction times, excellent yields, and high atom economy, avoiding the need for expensive or toxic catalysts. nih.gov Mechanochemical multicomponent reactions (MCRs) using a ball mill provide another solvent-free route. nih.gov For example, the synthesis of 4H-pyrans catalyzed by an amine-functionalized metal-organic framework (MOF) proceeds efficiently under solvent-free grinding conditions, offering good to excellent yields. nih.gov The use of KOH-loaded CaO as a catalyst under solvent-free conditions at 60°C has also been reported to generate 2-amino-4H-pyran derivatives in very good yields (92%) within 10 minutes. growingscience.com

Aqueous Medium Syntheses: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. An efficient synthesis of highly substituted 4H-pyrans has been achieved in pure water using triethylamine (Et₃N) as a catalyst. nih.gov This method is characterized by its simple operational methodology, short reaction times, and excellent product yields. nih.gov The catalytic efficiency of Mag/BPMO-Mn nanoparticles has also been demonstrated for preparing 4H-pyran analogues in an aqueous medium at room temperature, achieving excellent yields of 94% with a low catalyst loading (0.8 mol%). nih.gov

Microwave-Assisted and Ultrasound-Promoted Syntheses

To accelerate reaction rates and improve yields, non-conventional energy sources like microwave irradiation and ultrasound have been widely adopted in the synthesis of pyran derivatives.

Microwave-Assisted Syntheses: Microwave irradiation provides rapid and uniform heating, often leading to dramatic reductions in reaction times from hours to minutes. nih.govmdpi.com This technique has been successfully applied to the synthesis of 4H-pyrano[2,3-c]pyrazoles in methanol using potassium tert-butoxide as a base catalyst, resulting in good yields. nanobioletters.com Microwave assistance has also been used in one-pot, three-component condensation reactions to produce spiro-4H-pyrans under solvent-free conditions or in water, with organocatalysts like 4-dimethylaminopyridine (DMAP) proving most effective. nih.gov

Ultrasound-Promoted Syntheses: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. researchgate.netnih.gov A sustainable multicomponent approach for synthesizing new highly substituted 4H-pyran derivatives in water has been developed using ultrasound, affording excellent results. nih.gov Ultrasound irradiation has also been used to promote the synthesis of fused pyrans from tetrahydropyran-4-one and arylidene malononitriles. researchgate.netnih.gov It has been observed that sonication can sometimes alter the reaction pathway compared to silent (conventional) conditions, in addition to improving reaction times and yields. researchgate.net

Stereoselective and Regioselective Synthetic Control in 4-Methylidene-4H-Pyran Formation

Achieving precise control over the stereochemistry and regiochemistry during the formation of the pyran ring is crucial for accessing specific isomers with desired biological activities.

Stereoselective Control: The asymmetric synthesis of 2,6-disubstituted-4-methylene tetrahydropyrans has been described, allowing for the convergent union of two different aldehyde components with a silyl-stannane reagent. nih.gov This two-step process involves a catalytic asymmetric allylation followed by reaction with a second aldehyde and TMSOTf. nih.gov Organocatalysis with L-proline has also been shown to induce enantioselectivity in the multicomponent synthesis of 4H-pyrans. mdpi.com Furthermore, efficient and stereoselective syntheses of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones have been achieved using the Horner-Wadsworth-Emmons methodology. mdpi.comresearchgate.net The key intermediates in this synthesis were prepared via a highly stereoselective Michael addition of Gilman or Grignard reagents to dihydropyran-4-ones, with the addition occurring preferentially via axial attack. mdpi.com

Regioselective Control: Regioselectivity is critical when multiple reaction sites are available. An N-heterocyclic carbene (NHC)-catalyzed [3+3] annulation reaction of β-keto esters with enynals provides pentasubstituted 4H-pyran derivatives through a regioselective activation of the ynal. organic-chemistry.org A new approach for the regioselective synthesis of 5-aryl-2-trimethylsilyl-4H-pyran-4-ones involves the 6-endo-dig cyclization of 2-aryl-1-ethoxy(hydroxy)-5-(trimethylsilyl)pent-1-en-4-yn-3-ones. researchgate.net This method exclusively forms the 4H-pyran-4-one product through addition to the β-atom of the trimethylsilyl-substituted triple bond, demonstrating precise regiochemical control. researchgate.net

Chemical Reactivity and Transformation Pathways of 2 Methyl 4 Methylidene 4h Pyran Derivatives

Nucleophilic and Electrophilic Reactions at the Pyran Ring

The electron distribution within the 4-methylene-4H-pyran core allows for reactions with both nucleophiles and electrophiles, primarily through mechanisms that leverage its extended π-system.

A significant pathway for the functionalization of 4-methylene-4H-pyran derivatives involves conjugate addition. rsc.orgresearchgate.net Specifically, derivatives such as 2-(2-(dimethylamino)vinyl)-4H-pyran-4-ones, which are synthesized by the enamination of the C2-methyl group, are highly reactive intermediates. nih.govsemanticscholar.org These compounds can undergo a 1,6- or 1,8-conjugate addition with a nucleophile, followed by the elimination of the dimethylamino group. researchgate.netnih.gov This addition-elimination strategy effectively allows for the substitution of the dimethylamino group without opening the pyran ring. semanticscholar.org

The reaction of enamino-substituted pyrones with C-nucleophiles like 2-methylindole (B41428) proceeds under reflux in acetic acid to furnish indolyl-substituted 4-pyrones. nih.gov This transformation highlights the utility of the conjugate addition-elimination sequence for creating complex conjugated structures.

Table 1: Examples of Conjugate Addition-Elimination Reactions

| Pyran Derivative | Nucleophile | Reaction Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Enamino-substituted 4-pyrone | 2-Methylindole | Reflux in AcOH, 7-10 h | Indolyl-substituted 4-pyrone | 52-62% | nih.gov |

| Bis(enamino)pyrone | 2-Methylindole | Reflux in AcOH | Bis(indolylvinyl)-4-pyrone | 52% | nih.gov |

Nucleophilic substitution is a key transformation for modifying the pyran scaffold, often facilitated by activating the side chains. The conversion of the 2-methyl group into a 2-(dimethylamino)vinyl group creates a reactive system susceptible to nucleophilic attack. rsc.orgresearchgate.net This process allows for the facile functionalization of the γ-pyrone side chain with both aliphatic and aromatic amines. nih.gov

For instance, heating an enamino-substituted pyrone with aniline (B41778) or diphenylamine (B1679370) in acetic acid leads to the substitution of the dimethylamino group, yielding new conjugated products in high yields. nih.gov The reaction can also proceed at room temperature, as seen in the transformation of a bis(enamino)pyrone with aniline. nih.gov This methodology provides a convenient platform for constructing novel merocyanine (B1260669) dyes and other functional materials. rsc.orgresearchgate.net

Table 2: Nucleophilic Substitution on Functionalized Pyran Derivatives

| Pyran Substrate | Nucleophile | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-(Dimethylamino)vinyl-substituted pyrone | Aniline | 90 °C in AcOH | Anilino-substituted vinyl pyrone | 82-86% | nih.gov |

| 2-(Dimethylamino)vinyl-substituted pyrone | Diphenylamine | 90 °C in AcOH | Diphenylamino-substituted vinyl pyrone | 82-86% | nih.gov |

| 2-(Dimethylamino)vinyl-substituted pyrone | Benzylamine | Reflux in acetonitrile | Benzylamino-substituted vinyl pyrone | 76% | nih.gov |

| Bis(enamino)pyrone | Aniline | Room Temperature | Bis(anilino)-substituted pyrone | 55% | nih.gov |

Cycloaddition Chemistry Involving the Pyran System

The conjugated diene system inherent to the 4-methylene-4H-pyran structure makes it an ideal candidate for various cycloaddition reactions, providing pathways to complex polycyclic and heterocyclic frameworks.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings. libretexts.org In this reaction, the 4-methylene-4H-pyran can act as the four-π-electron diene component, reacting with a two-π-electron dienophile. libretexts.orgyoutube.com The reactivity of the diene is enhanced by electron-donating groups, while the dienophile is typically activated by electron-withdrawing substituents. youtube.com

While 2H-pyrans are known to participate in Diels-Alder reactions to form 2-oxabicyclo[2.2.2]octene ring systems, often requiring Lewis acid catalysis, the 4-methylidene derivatives offer a distinct diene system. liverpool.ac.uk The reaction of 5-methylideneimidazolones, which also possess an exocyclic double bond, with cyclopentadiene (B3395910) proceeds in high yields, predominantly forming the exo adduct. mdpi.com This suggests that 2-methyl-4-methylidene-4H-pyran would similarly react with active dienophiles to produce spiro-fused polycyclic structures. The stereochemical outcome, favoring either the endo or exo product, is influenced by secondary orbital interactions and steric hindrance. liverpool.ac.uk

Table 3: Representative [4+2] Cycloaddition Reactions of Pyran-like Systems

| Diene System | Dienophile | Key Features | Product Type | Reference |

|---|---|---|---|---|

| 2,2-Dimethyl-2H-pyran | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Sequential Diels-Alder/retro-Diels-Alder | Polysubstituted aromatic platforms | acs.org |

| 2H-Pyran | Chiral acryloyl dienophiles | Lewis acid catalysis, asymmetric | Optically pure 2-oxabicyclo[2.2.2]octenes | liverpool.ac.uk |

| 5-Methylidenehydantoin | Cyclopentadiene | Predominant formation of exo product | Spiro-norbornene derivatives | mdpi.com |

1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile that forms a five-membered ring. wikipedia.org This reaction is a powerful method for the regio- and stereoselective synthesis of heterocyclic compounds. wikipedia.org

Derivatives of this compound have been shown to act as effective dipolarophiles. Specifically, the enamino-substituted pyrones react chemoselectively with 1,3-dipoles. nih.govsemanticscholar.org For example, the reaction with benzonitrile (B105546) oxide, generated in situ, occurs selectively at the activated double bond of the enamino side chain, leading to the formation of isoxazolyl-substituted 4-pyrones. nih.gov In the case of bis(enamino) derivatives, the cycloaddition can occur at both enamino moieties. nih.gov This transformation proceeds via a cycloaddition/elimination sequence, ultimately substituting the dimethylamino group with the newly formed isoxazole (B147169) ring. semanticscholar.org

Table 4: 1,3-Dipolar Cycloaddition of Functionalized Pyran Derivatives

| Pyran Substrate | 1,3-Dipole Source | Product | Yield | Reference |

|---|---|---|---|---|

| Enamino-substituted pyrone | N-hydroxybenzimidoyl chloride | Isoxazolyl-substituted 4-pyrone | 39-80% | nih.gov |

| Bis(enamino)pyrone | N-hydroxybenzimidoyl chloride | 2,6-Bis(isoxazolyl)-4-pyrone | 39% | nih.gov |

Derivatization and Functionalization of Side Chains

The methyl and methylidene groups attached to the 4H-pyran ring are not merely passive substituents; they are active sites for chemical modification, providing a gateway to a wide array of new derivatives. A key strategy for functionalization is the enamination of the methyl group at the C2 position of 2-methyl-4-pyrones. rsc.orgresearchgate.net

This reaction is typically carried out using N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which converts the C2-methyl group into a 2-(dimethylamino)vinyl side chain. nih.govsemanticscholar.org The success of this transformation is sensitive to other substituents on the pyran ring. For example, the reaction works well for 2-methyl-6-phenyl-4-pyrone but gives a low yield with the more electron-withdrawing 2-methyl-6-trifluoromethyl-4-pyrone due to side reactions. nih.govsemanticscholar.org In systems with two methyl groups, such as 2,6-dimethyl-4-pyrone, the reaction can lead to a mixture of mono- and bis-enamination products, which can often be separated. nih.gov This enamination is a crucial first step, as the resulting vinylogous amide is a highly reactive intermediate for the subsequent nucleophilic substitution and cycloaddition reactions described previously. researchgate.netnih.gov

Modifications of Exocyclic Groups at the 4-Position

The exocyclic methylene (B1212753) group at the 4-position of the 4H-pyran ring is a key site for chemical modification. This reactivity is often exploited to introduce a variety of substituents, thereby tuning the electronic and photophysical properties of the molecule.

A prominent example of this is the Knoevenagel condensation. This reaction is widely used to introduce electron-withdrawing groups at the 4-position, leading to the formation of popular merocyanine dyes like DCM (4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran). nih.govsigmaaldrich.com The introduction of the dicyanomethylene group significantly influences the molecule's properties, making it a valuable component in laser dyes and organic light-emitting diodes (OLEDs). nih.govsigmaaldrich.comtcichemicals.com

Furthermore, the development of novel synthetic strategies has expanded the scope of modifications at this position. One such approach involves enamination followed by a 1,8-conjugate addition/elimination reaction. This method allows for the introduction of various nucleophiles, leading to the synthesis of both symmetrical and asymmetrical merocyanines with tunable fluorescence. rsc.org This strategy provides a platform for designing novel fluorophores with specific photophysical characteristics. rsc.org

The versatility of the exocyclic methylene group is further highlighted by its ability to participate in the formation of bridged nucleic acids. Specifically, 2'-C,4'-C-ethyleneoxy-bridged 2'-deoxyribonucleic acids have been synthesized with exocyclic methylene groups, demonstrating their potential in the development of modified oligonucleotides with enhanced properties. rsc.orgresearchgate.net

The following table summarizes key modifications of the exocyclic group at the 4-position:

| Starting Material | Reagent(s) | Product Type | Application |

| 2-Methyl-4-pyrone derivative | Malononitrile | 4-(Dicyanomethylene)-4H-pyran | Laser Dyes, OLEDs |

| 2-Methyl-4-pyrone derivative | DMF-DMA, Nucleophile | Substituted 4-methylene-4H-pyran | Fluorophores |

| 5-Methyluridine (B1664183) derivative | Multi-step synthesis | 2'-C,4'-C-ethyleneoxy-bridged 2'-deoxyribonucleic acid with exocyclic methylene | Modified Oligonucleotides |

Functional Group Interconversions on the Pyran Nucleus

Functional group interconversions on the pyran nucleus of this compound derivatives offer another avenue for creating structural diversity. These transformations can involve the substituents at various positions on the pyran ring.

For instance, the methyl group at the 2-position of 2-methyl-4H-pyran-4-one can be metalated using a strong base like sodium amide in liquid ammonia. The resulting metalated species can then react with various electrophiles, such as alkyl or aralkyl halides and carbonyl compounds, to yield alkylated or condensed products. capes.gov.br This reactivity allows for the extension of the carbon framework at the C-2 position.

Moreover, 2,6-disubstituted-3,5-diphenyl-4H-pyran-4-ones can undergo photochemical rearrangement upon irradiation with a medium-pressure mercury lamp. This reaction results in the formation of 3,6-diphenyl-4,5-disubstituted-2H-pyran-2-ones, demonstrating a light-induced isomerization of the pyranone core. rsc.org

The synthesis of 2'-C,4'-C-ethyleneoxy-bridged 5-methyluridine derivatives with both exocyclic methylene and methyl groups in the bridge further illustrates the potential for complex functionalization of the pyranoid structure. researchgate.net These modifications can significantly impact the biological and physical properties of the resulting nucleoside analogs. researchgate.net

Ring Transformations and Rearrangement Reactions

The pyran ring in this compound derivatives is not inert and can undergo significant structural changes, including ring transformations to other heterocyclic systems and aromatization. These reactions are often driven by the inherent ring strain and the presence of reactive functional groups.

Conversion to Other Heterocyclic Systems (e.g., Pyridines, Pyrano[2,3-c]pyrazoles)

The transformation of the pyran ring into other heterocyclic structures is a powerful tool for generating diverse molecular scaffolds.

Pyridines: 2H-pyran-2-ones, which are structurally related to 4H-pyrans, can be converted into pyridines. For example, the reaction of 6-aryl-3-cyano-4-methylsulfanyl-2H-pyran-2-ones with urea (B33335) can lead to the formation of 2-aminopyridines or 2-pyridinones depending on the reaction conditions. researchgate.net This transformation involves the replacement of the ring oxygen with a nitrogen atom from urea.

Pyrano[2,3-c]pyrazoles: A significant application of 4H-pyran derivatives is in the synthesis of pyrano[2,3-c]pyrazoles. These fused heterocyclic systems can be efficiently synthesized through one-pot, multi-component reactions. samipubco.com A common approach involves the reaction of a 1H-pyrazol-5(4H)-one derivative (such as 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one), an arylaldehyde, and malononitrile. samipubco.com This reaction can be catalyzed by various catalysts, including protic acidic ionic liquids, and can be performed under solvent-free or green conditions, such as using microwave or ultrasound irradiation. samipubco.comnih.govrsc.org The resulting pyrano[2,3-c]pyrazole scaffold is of interest due to its biological activities. nih.gov

The following table outlines examples of ring transformations to other heterocyclic systems:

| Starting Pyran Derivative | Reagent(s) | Resulting Heterocycle |

| 6-Aryl-3-cyano-4-methylsulfanyl-2H-pyran-2-one | Urea | 2-Aminopyridine / 2-Pyridinone |

| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, Arylaldehyde, Malononitrile | Catalyst | 4H-Pyrano[2,3-c]pyrazole |

Aromatization Pathways

The 4H-pyran ring can be converted into an aromatic ring through various reaction pathways. These transformations often involve a ring-opening and subsequent recyclization mechanism.

A notable example is the carbanion-induced ring transformation of 2H-pyran-2-ones. The reaction of a 2H-pyran-2-one with a carbanion, such as one derived from mesityl oxide, can lead to the formation of a substituted aromatic ring. researchgate.net The reaction proceeds through a nucleophilic attack on the pyran ring, followed by ring opening and subsequent intramolecular condensation and aromatization. This method provides a regioselective route to α-methylstyrenes. researchgate.net

Pyrylium (B1242799) salts, which can be considered activated forms of pyrans, also undergo ring transformations to form aromatic systems. For instance, the reaction of 2,4,6-triarylpyrylium salts with in-situ generated α-sulfinylacetaldehydes results in the formation of meta-terphenyl derivatives. nih.gov The proposed mechanism involves a nucleophilic attack of the α-sulfinylcarbanion on the pyrylium ring, leading to a 2H-pyran intermediate that undergoes an electrocyclic ring opening. Subsequent aldol (B89426) addition and condensation lead to the aromatic product. nih.gov

These aromatization reactions demonstrate the utility of pyran derivatives as precursors for the synthesis of complex aromatic compounds.

Theoretical and Computational Chemistry of 2 Methyl 4 Methylidene 4h Pyran Architectures

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are a cornerstone in understanding the intrinsic properties of 2-Methyl-4-methylidene-4H-pyran. These computational techniques allow for the detailed examination of electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Studies of Ground and Excited States

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure of pyran derivatives. rsc.org DFT calculations, such as those using the B3LYP functional with a suitable basis set (e.g., cc-pVDZ), are employed to determine the optimized molecular structure, vibrational frequencies, and NMR chemical shifts of these compounds. researchgate.net The theoretical results often show good agreement with experimental data from techniques like FT-IR and NMR spectroscopy, validating the computational models used. researchgate.net

Furthermore, DFT is utilized to explore the photophysical properties of these molecules. rsc.org For instance, studies on related 4-methylene-4H-pyran merocyanines have used DFT to explain their structural and photophysical features, including significant light extinction coefficients and high quantum yields. rsc.org Time-dependent DFT (TD-DFT) calculations are particularly useful for understanding the electronic transitions and predicting absorption and emission spectra, providing insights into the excited states of the compounds. nih.govnih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.orgresearchgate.net The energy and localization of these orbitals provide valuable information about the molecule's reactivity and the potential pathways of its reactions.

The interaction between the HOMO of one reactant and the LUMO of another is crucial in understanding various chemical processes, including cycloaddition reactions. researchgate.netslideshare.net For pyran derivatives, HOMO-LUMO analysis helps in predicting their behavior in reactions such as Diels-Alder cycloadditions. researchgate.net The energy gap between the HOMO and LUMO is also an indicator of the molecule's kinetic stability and chemical hardness. A smaller energy gap generally suggests higher reactivity.

| Parameter | Description | Significance in Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. Higher energy suggests a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. Lower energy suggests a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's excitability and chemical stability. A smaller gap often implies higher reactivity and lower stability. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound and its analogs.

Transition State Characterization and Activation Energy Calculations

Computational methods, particularly DFT, are used to locate and characterize the transition states of reactions. By calculating the energy of the transition state structure, the activation energy (Ea) and the Gibbs free energy of activation (ΔG‡) for a reaction can be determined. mdpi.com This information is crucial for understanding the kinetics and feasibility of a particular reaction pathway.

For example, in the thermal decomposition of dihydropyran derivatives, computational studies have been used to calculate the activation energies for different proposed mechanisms, helping to identify the most likely pathway. mdpi.com These calculations can also reveal the influence of substituents on the activation energy. For instance, the presence of methyl groups at certain positions in the pyran ring has been shown to lower the activation free energy of thermal decomposition. mdpi.com

| Reaction Parameter | Computational Method | Information Gained |

| Transition State Geometry | DFT, ab initio methods | The specific arrangement of atoms at the highest point of the reaction energy profile. |

| Activation Energy (Ea) | DFT, ab initio methods | The minimum energy required for a reaction to occur, influencing the reaction rate. |

| Gibbs Free Energy of Activation (ΔG‡) | DFT, ab initio methods | The change in Gibbs free energy from the reactants to the transition state, determining the spontaneity of the reaction under constant temperature and pressure. |

Solvent Effects on Reaction Pathways

The solvent in which a reaction is carried out can have a significant impact on its pathway and rate. nih.gov Computational models, such as the Conductor-like Polarizable Continuum Model (C-PCM), can be used to simulate the effect of different solvents on reaction energetics. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies.

Studies have shown that the choice of solvent can influence the energies of reactants, products, and transition states, thereby altering the reaction mechanism. For example, in the synthesis of 4H-pyran derivatives, the use of water as a solvent can play a crucial role due to its amphoteric character, leading to higher reaction rates compared to non-polar organic solvents. nih.gov Computational investigations of solvent effects help in optimizing reaction conditions for desired outcomes. nih.govnih.gov

Spectroscopic Property Prediction and Correlation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be correlated with experimental data for structural confirmation and analysis. nih.gov

DFT and TD-DFT calculations are widely used to predict various spectroscopic data, including:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies of the molecule, theoretical IR and Raman spectra can be generated. researchgate.netresearchgate.net Comparing these with experimental spectra aids in the assignment of vibrational modes and the confirmation of the molecular structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei, which are valuable for interpreting experimental NMR data and confirming the connectivity of atoms within the molecule. researchgate.net

UV-Vis Absorption and Emission Spectra: TD-DFT calculations can predict the electronic transitions and their corresponding wavelengths, providing theoretical absorption and emission spectra. nih.gov This is particularly useful for understanding the photophysical properties of fluorescent molecules like pyran derivatives. rsc.org

The correlation between predicted and experimental spectroscopic properties serves as a powerful validation for the computational models used and provides a deeper understanding of the molecule's structure and electronic properties. researchgate.net

| Spectroscopic Technique | Predicted Property | Computational Method | Application |

| Infrared (IR) Spectroscopy | Vibrational Frequencies | DFT | Structural elucidation and functional group identification. |

| Raman Spectroscopy | Vibrational Frequencies | DFT | Complementary to IR for structural analysis. |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (¹H, ¹³C) | DFT (GIAO method) | Confirmation of molecular structure and connectivity. |

| UV-Vis Spectroscopy | Absorption/Emission Wavelengths | TD-DFT | Understanding electronic transitions and photophysical properties. |

Computational Prediction of UV-Vis and Fluorescence Spectra

Computational chemistry offers powerful tools for predicting the absorption and emission properties of molecules like this compound. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating electronic excitation energies, which correspond to the absorption maxima (λ_max) in UV-Vis spectra.

For derivatives of 4-methylene-4H-pyrans, these calculations can explain their photophysical features. For instance, pyrans bearing two enamine moieties exhibit significant light extinction coefficients, high quantum yields, and large Stokes shifts, which are attributable to their strong push-pull electronic nature. rsc.org DFT calculations have been successfully employed to rationalize the structural and photophysical properties of such merocyanines. rsc.org

In a study of 2-{2-[4-(dimethylamino)phenyl]-6-methyl-4H-pyran-4-ylidene}malononitrile (DPM), a derivative of the core structure, spectroscopic and pH-sensing properties were investigated using UV-Vis and fluorescence spectroscopy. This sensor displayed a pH-dependent ratiometric absorption, with a color change from yellow to colorless as acid concentration increased. nih.gov The fluorescence intensity of this sensor was also observed to increase with rising pH levels. nih.gov

The solvatochromism of certain 4-pyrone derivatives, where the absorption and emission spectra are influenced by the solvent, has been a subject of study. For example, enamino-substituted 4-pyrones show a significant increase in fluorescence intensity in alcoholic solvents. mdpi.com The photophysical properties of these conjugated structures include large Stokes shifts and good quantum yields. mdpi.com

Below is a table summarizing the photophysical data for a representative enamino-substituted 4-pyrone derivative in various solvents.

Table 1: Absorption and Fluorescence Spectral Data of Compound 4a in Various Solvents

| Solvent | Absorption λ_max (nm) | Emission λ_em (nm) | Stokes Shift (nm) |

|---|---|---|---|

| Hexane | 405 | 496 | 91 |

| Toluene | 416 | 525 | 109 |

| DCM | 422 | 556 | 134 |

| Acetonitrile | 418 | 569 | 151 |

| Ethanol | 425 | 629 | 204 |

| Methanol | 426 | 629 | 203 |

Data sourced from a study on conjugated 4-pyrone derivatives. mdpi.com

Vibrational Frequency Calculations and Assignment Assistance

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. Computational methods, particularly DFT, are instrumental in calculating the vibrational frequencies of molecules. These calculated frequencies, when appropriately scaled, can be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions.

For complex molecules, the experimental spectrum can be congested with numerous overlapping peaks. Calculated vibrational frequencies help to disentangle these spectra, allowing for a more precise understanding of the molecule's structure and bonding. This is particularly useful in identifying characteristic functional group frequencies and in analyzing the effects of substitution on the vibrational properties of the this compound core.

NMR Chemical Shift Prediction and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods have become increasingly reliable for predicting NMR chemical shifts (both ¹H and ¹³C). These predictions are invaluable for assigning signals in experimental NMR spectra, especially for complex structures where empirical correlations may be insufficient.

The process often involves geometry optimization of the molecule using a suitable level of theory, followed by the calculation of NMR shielding tensors using methods like Gauge-Including Atomic Orbitals (GIAO). The predicted chemical shifts are then obtained by referencing the calculated shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).

For instance, the chemical shifts of methyl groups can be predicted using programs like SHIFTX2 and CH3Shift. nih.gov These predictions, combined with experimental data from techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC), facilitate unambiguous structural determination. researchgate.net The accuracy of these predictions is often high enough to distinguish between different isomers and conformers. liverpool.ac.uk

Table 2: Predicted vs. Actual ¹H NMR Chemical Shifts for Ethanol

| Group | Predicted Range (ppm) | Actual Shift (ppm) |

|---|---|---|

| OH | 1-5 | 3.71 |

| CH₂ | 3.2-3.8 | 3.60 |

| CH₃ | 0.9-1.0 | 1.16 |

This table serves as an example of the correlation between predicted and actual NMR chemical shifts. libretexts.org

Conformational Analysis and Stereochemical Impact on Molecular Properties

The three-dimensional structure of a molecule, including its preferred conformations and stereochemistry, plays a crucial role in determining its physical, chemical, and biological properties. Computational methods are extensively used to explore the conformational landscape of molecules like this compound and its derivatives.

By performing systematic conformational searches and calculating the relative energies of different conformers, researchers can identify the most stable structures. Density functional theory (DFT) calculations are often employed for this purpose, corroborating experimental findings from techniques like X-ray crystallography. nih.gov

For example, in a study of halogenated pyran analogues, DFT calculations confirmed the preference for a ⁴C₁-like chair conformation. nih.gov The analysis also revealed that repulsion between axial substituents can lead to deviations in intra-annular torsion angles, with the effect increasing with the size of the substituent. nih.gov This highlights the subtle interplay of steric and electronic factors in dictating molecular conformation.

The conformational flexibility of the pyran ring system can be influenced by the nature of its substituents. For instance, the presence of bulky groups can restrict conformational freedom, leading to a more well-defined minimum energy conformation. rsc.org Understanding these conformational preferences is critical, as they can significantly impact the molecule's reactivity and its interactions with other molecules.

Charge Transfer Dynamics and Electronic Delocalization Studies

The electronic properties of this compound derivatives, particularly those with donor-acceptor character, are of significant interest for applications in materials science. Computational studies are essential for elucidating the nature of intramolecular charge transfer (ICT) and the extent of electronic delocalization within these molecules.

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to investigate charge transfer interactions and hyperconjugative effects. nih.gov In halogenated pyran analogues, for example, NBO analysis has been used to demonstrate the effects of hyperconjugation from C-F antibonding orbitals. nih.gov

For molecules with push-pull architectures, such as those used as fluorescent sensors, the concept of intramolecular charge transfer is central to their function. nih.gov Upon photoexcitation, an electron can be transferred from an electron-donating group to an electron-withdrawing group, leading to a large change in the dipole moment and influencing the fluorescence properties.

Computational modeling of these processes can provide a detailed picture of the charge redistribution that occurs upon excitation. This understanding is crucial for designing new molecules with enhanced charge transfer characteristics, which can lead to improved performance in applications such as organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes.

Synthetic Applications and Advanced Material Science Relevance of 4 Methylidene 4h Pyran Frameworks

Utility as Versatile Building Blocks in Complex Organic Synthesis

The 4H-pyran ring is a prominent motif in numerous bioactive natural products and serves as a powerful building block in synthetic chemistry. nih.govnih.govresearchgate.net The functionalization of this core structure, particularly through the introduction of a methylidene group at the 4-position and other substituents on the pyran ring, creates highly reactive and versatile intermediates. mdpi.comnih.gov

The synthesis of these frameworks often involves efficient, one-pot multicomponent reactions (MCRs). nih.govresearchgate.net For instance, the tandem cascade Knoevenagel condensation/Michael addition and cyclization of aryl aldehydes, malononitrile, and β-ketoesters provides a straightforward route to polyfunctionalized 4H-pyran templates. nih.govresearchgate.net This approach is valued for its high atom economy, short reaction times, and simple work-up procedures. nih.gov

A key feature that enhances their utility as building blocks is the reactivity of the methyl groups on the pyran ring, such as in 2,6-dimethyl-4-pyrone. These groups can be activated for aldol (B89426) condensation with aldehydes or undergo enamination reactions with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). mdpi.comnih.govresearchgate.net The resulting 2-(2-(dimethylamino)vinyl)-4H-pyran-4-ones are highly reactive substrates that can undergo further transformations, such as 1,6-conjugate additions or cycloadditions, to introduce new functional groups and build molecular complexity without opening the pyran ring. nih.gov This strategy opens access to a wide array of conjugated pyran fluorophores and other valuable structures. mdpi.comnih.govrsc.org A novel approach for functionalizing 4-methylene-4H-pyrans involves enamination followed by nucleophilic substitution, which allows for the construction of new merocyanine (B1260669) dyes with tunable fluorescence. rsc.orgresearchgate.net

Precursors for the Synthesis of Diverse Polycyclic and Fused Heterocyclic Compounds

The inherent reactivity of the 4H-pyran framework makes it an excellent starting point for the synthesis of more complex heterocyclic systems. These reactions often proceed through multicomponent strategies where the 4H-pyran is formed in situ and then undergoes further cyclization.

One prominent example is the synthesis of tetrahydrobenzo[b]pyran derivatives. These polycyclic compounds can be synthesized through a three-component condensation of an aldehyde, malononitrile, and a cyclic 1,3-dicarbonyl compound like dimedone or cyclohexanedione. nih.govnih.gov The reaction mechanism typically involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition with the dicarbonyl compound and a final intramolecular cyclization to yield the fused pyran ring system. nih.gov

Furthermore, the 4H-pyran core can be used to construct fused heterocyclic systems containing other heteroatoms. For example, pyrano[2,3-c]pyrazole derivatives have been efficiently synthesized via a one-pot, four-component reaction of ethyl acetoacetate, hydrazine (B178648) hydrate, an aromatic aldehyde, and malononitrile. nih.gov Similarly, the reaction of highly reactive 2-(2-(dimethylamino)vinyl)-4-pyrones with nitrile oxides can proceed through a 1,3-dipolar cycloaddition/elimination sequence to yield isoxazolyl-substituted 4-pyrones, demonstrating the utility of the framework in creating fused bicyclic systems. nih.gov

Design and Synthesis of Optoelectronic Materials

The 4-methylidene-4H-pyran core is a fundamental component of many donor-π-acceptor (D-π-A) chromophores. rsc.org The pyran ring often serves as part of the π-conjugated bridge or is directly attached to the donor, while an electron-withdrawing group is attached to the exocyclic methylidene carbon. This structure facilitates an efficient internal charge-transfer (ICT) process upon photoexcitation, which is the basis for their remarkable optoelectronic properties. rsc.orgfrontiersin.org

The sensitivity of the ICT process in 4-methylidene-4H-pyran derivatives to their local environment makes them excellent candidates for fluorescent chemical sensors. rsc.orgfrontiersin.org By attaching a specific receptor or reactive site to the chromophore, sensors can be designed to detect ions and small molecules with high selectivity and sensitivity. nih.gov The detection mechanism often involves the analyte interacting with the receptor, which in turn modulates the ICT process, leading to a measurable change in the absorption or emission spectrum. frontiersin.org

A notable application is the detection of cyanide (CN⁻). nih.govresearchgate.net Probes have been developed where a masking group, such as 2-thiophenecarbonyl, is attached to the fluorophore. The nucleophilic attack by cyanide removes the masking group, restoring or enhancing the ICT effect and "turning on" a near-infrared (NIR) fluorescence signal with a large spectral shift. researchgate.net Similar strategies have been employed to create probes for other analytes, including fluoride (B91410) (F⁻) and copper ions (Cu²⁺), with detection limits reaching nanomolar concentrations. frontiersin.orgnih.gov These probes have proven effective for imaging analytes in living cells and organisms like zebrafish. frontiersin.orgnih.gov

| Probe Derivative | Target Analyte | Detection Limit | Key Feature |

|---|---|---|---|

| DCM-based sensor with 2-thiophenecarbonyl group | CN⁻ (Cyanide) | 1.44 µM nih.govresearchgate.net | NIR emission at 717 nm with a large (~180 nm) red-shift in absorption. researchgate.net |

| DCM-5 with Si-O trigger | F⁻ (Fluoride) | 157 nM frontiersin.orgnih.gov | Fluorescence activated by specific cleavage of Si-O bond. frontiersin.org |

| DCM-4 | Cu²⁺ (Copper ion) | 25.4 nM nih.gov | High selectivity and sensitivity for Cu²⁺ with low cytotoxicity. nih.gov |

The strong fluorescence and charge-transfer properties of 4-methylidene-4H-pyran derivatives make them highly suitable for use in organic electronic devices.

In the field of Organic Light-Emitting Diodes (OLEDs), the compound 4-(dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran (DCM) is a classic and highly efficient red dopant. rsc.orgsigmaaldrich.comsigmaaldrich.com Its D-π-A structure, with a dimethylaniline donor and a dicyanomethylene acceptor, leads to bright red electroluminescence. sigmaaldrich.comresearchgate.net Numerous derivatives have since been synthesized to fine-tune the emission color, improve quantum yield, and enhance device stability. rsc.orgresearchgate.net These materials can be used as a dopant in a host matrix or as the primary emitting layer in OLEDs, converting blue or green light to red or enabling direct red emission. sigmaaldrich.comresearchgate.net

In Organic Solar Cells (OSCs), 4H-pyranylidene-based molecules have been investigated as electron donor materials. csic.escsic.es In these push-pull systems, the pyranylidene unit is paired with an acceptor group and a π-conjugated bridge. The goal is to design molecules with appropriate highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for efficient charge separation at the donor-acceptor interface (typically with a fullerene or non-fullerene acceptor). csic.esescholarship.org While initial studies showed modest power conversion efficiencies, recent rational design of acceptor molecules based on similar core structures has led to single-junction OSCs with certified efficiencies approaching 20%. csic.esescholarship.org

| Compound/Device Type | Application | Key Performance Metric | Reference |

|---|---|---|---|

| d_DCM based OLED | OLED Red Emitter | Saturated red emission at 610–630 nm. | researchgate.net |

| KTB in PVK matrix | Amplified Spontaneous Emission | Low ASE threshold of 9 µJ/cm². | mdpi.com |

| Pyranylidene/thienothiophene dyes | DSSC Sensitizer | PCE up to 6.41%. | csic.es |

| o-BTP-eC9 based ternary OSC | Organic Solar Cell | Certified PCE of 19.48%. | escholarship.org |

In Dye-Sensitized Solar Cells (DSSCs), the photosensitizing dye is a critical component responsible for light harvesting. csic.es Novel push-pull dyes featuring a 4H-pyranylidene donor fragment have been synthesized and evaluated for this purpose. csic.esresearchgate.net These D-π-A molecules are designed to be anchored to a semiconductor surface (like TiO₂) and exhibit strong absorption in the visible spectrum. csic.es

Research has shown that the photovoltaic performance is highly sensitive to the structural modifications of the dye. csic.es For example, incorporating different heteroaromatic rings (like thiophene (B33073) or thienothiophene) as the π-conjugated spacer between the pyranylidene donor and a cyanoacrylic acid acceptor can significantly influence the device's power conversion efficiency. csic.esresearchgate.net Introducing bulky substituents on the pyran ring can also improve efficiency by preventing dye aggregation on the semiconductor surface. csic.es Efficiencies of up to 6.41% have been achieved with these systems, demonstrating their potential as effective organic sensitizers for DSSCs. csic.es

Role in Advanced Organic Materials Design and Polymer Chemistry

The applications of 4-methylidene-4H-pyran frameworks extend beyond optoelectronics into other areas of advanced materials and polymer science.

Derivatives of these pyrans are effective laser dyes, and their performance can be studied when incorporated into polymer matrices like poly(N-vinylcarbazole) (PVK), polysulfone (PSU), or polystyrene (PS). mdpi.com For instance, a derivative with bulky groups to prevent crystallization was shown to exhibit a very low threshold for amplified spontaneous emission (ASE) when doped into a PVK matrix, making the blend a promising material for solid-state lasers. mdpi.com

A novel application is in the construction of room-temperature afterglow (RTA) materials. rsc.org By using dicyanomethylene-4H-pyrans as a third component in a multi-component doped polymer system, researchers have been able to achieve full-color-tunable afterglow, from yellow-green to red and even into the near-infrared. The pyran derivative acts as an energy acceptor in a domino-type Förster resonance energy transfer (FRET) process, leading to long-lived delayed fluorescence. rsc.org

Furthermore, the strong solid-state fluorescence of some dicyanomethylene-4H-pyran derivatives has been harnessed for forensic applications. nih.gov By introducing bulky groups to inhibit aggregation-caused quenching, highly fluorescent powders have been created. When blended with an inert matrix like montmorillonite, these materials serve as low-cost, high-contrast developers for visualizing latent fingerprints on various substrates. nih.gov

In the field of 3D nanoprinting, 4H-pyranylidene derivatives have been designed as highly efficient photoinitiators for two-photon laser printing. unizar.es These D-A-D molecules exhibit high two-photon absorption cross-sections, enabling faster printing with lower laser powers compared to commercially available photoinitiators. unizar.es

Strategy for Tuning Photophysical Properties through Structural Modification

The 4-methylidene-4H-pyran framework serves as a versatile scaffold for the development of advanced organic functional materials, particularly those with tailored photophysical properties. The electronic and optical characteristics of these molecules, such as absorption and emission wavelengths, fluorescence quantum yields, and non-linear optical activity, are intimately linked to their molecular structure. Consequently, a key strategy for optimizing these materials for specific applications in material science involves the precise modification of their chemical architecture.

This tuning is typically achieved through several key approaches:

Modification of Donor-Acceptor (D-A) Strength: The 4-methylidene-4H-pyran core can act as part of a larger donor-π-acceptor (D-π-A) system. The exocyclic dicyanomethylene group, for instance, is a strong electron acceptor. By systematically altering the electron-donating or electron-withdrawing strength of substituents at other positions on the pyran ring, the intramolecular charge transfer (ICT) character of the molecule can be finely controlled. This directly impacts solvatochromism, quantum yield, and other photophysical behaviors.

Extension of π-Conjugation: Extending the conjugated π-system of the molecule, often by introducing styryl or other conjugated groups, typically leads to a bathochromic (red) shift in both absorption and emission spectra. This allows for the rational design of dyes that operate in specific regions of the electromagnetic spectrum.

Introduction of Functional Groups to Control Intermolecular Interactions: Attaching bulky or specific functional groups can influence how molecules pack in the solid state or aggregate in solution. This strategy is crucial for developing materials with properties like aggregation-induced emission (AIE), where emission is enhanced in the aggregated or solid state, or mechanochromism, where optical properties change in response to mechanical force. rsc.org

A prominent example of a tunable 4-methylidene-4H-pyran derivative is the laser dye 4-(dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran (DCM). The photophysical profile of DCM is highly sensitive to its environment and its isomeric form. nih.gov Light can induce reversible E-Z isomerization around the styryl double bond, switching the molecule between a highly fluorescent E-isomer and a non-emitting Z-isomer. researchgate.net This photoswitching is efficient and shows high fatigue resistance. nih.govresearchgate.net The balance between fluorescence and photoisomerization can be tuned by the polarity of the solvent; fluorescence is dominant in more polar solvents, while photoisomerization is more efficient in less polar environments. nih.govresearchgate.net This tunability provides a pathway to create photoswitchable materials and fluorescent probes.

Detailed research into novel 4H-pyran derivatives has further illustrated the effectiveness of structural modification for tuning photophysical properties. For instance, a study on 2,3,4,6-tetraaryl-4H-pyran derivatives demonstrated that the introduction of different aromatic groups at the 6-position significantly alters their emission characteristics. rsc.org While the parent compound with a benzene (B151609) group (PR-Ph) was non-emissive in solution, derivatives containing strong electron-donating groups like triphenylamine (B166846) (PR-TPA) and 9-phenyl-9H-carbazole (PR-Cz) exhibited distinct solvatochromic activity due to enhanced ICT. rsc.org

Furthermore, these structural changes influence solid-state properties. The PR-TPA derivative, in its crystalline form, displayed a rare bathochromic (red-shifted) mechanochromic response, where grinding induced a "turn-on" fluorescence enhancement. rsc.org This was attributed to a transition from a crystalline to an amorphous state, with the enhanced conjugation and more compact packing in the ground state reducing non-radiative energy loss. rsc.org The specific substitutions directly regulated the molecules' crystallization abilities, which in turn determined their mechanochromic activities. rsc.org

| Compound | 6-Position Substituent | Solvatochromic Activity | Mechanochromic Activity |

| PR-Ph | Benzene | No fluorescence | No |

| PR-TPA | Triphenylamine | Yes (Red-shifted) | Yes (Bathochromic "turn-on") |

| PR-Cz | 9-phenyl-9H-carbazole | Yes (Red-shifted) | No |

In another strategic modification, the 4H-pyranylidene unit has been used as an electron donor in donor-acceptor-donor (D-A-D) structured molecules designed as photoinitiators for two-photon laser printing. chalmers.se Research showed that decorating the exocyclic position of the 4H-pyranylidene moiety with a thiophene ring resulted in a significant increase in two-photon absorption (2PA) cross-section values. chalmers.se This enhancement makes these materials highly efficient for 3D nanoprinting, allowing for faster fabrication with lower laser power. chalmers.se

| Compound Series | Key Structural Feature | Peak 2PA Cross-Section (σ2PA) | Wavelength (nm) |

| Series 1 | No thiophene at exocyclic position | Low | - |

| Series 2a | Thiophene at exocyclic position | 2497 GM | 700 |

| Series 2b | Thiophene at exocyclic position | 1863 GM | 710 |

These examples underscore that targeted structural modification of the 4-methylidene-4H-pyran framework is a powerful and effective strategy. By rationally selecting and placing functional groups, researchers can precisely tune the photophysical properties to create sophisticated materials for applications ranging from laser technology and bio-imaging to advanced manufacturing and smart materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-Methyl-4-methylidene-4H-pyran derivatives?

- Methodological Answer : The synthesis often involves three-component reactions using arylidenemalononitriles and active methylene compounds. For example, organobase-catalyzed reactions (e.g., potassium fluoride) enable efficient coupling of α,β-unsaturated ketones with nitriles or esters . Key steps include cyclization via nucleophilic addition, followed by dehydration to stabilize the methylidene moiety. Optimization of solvent polarity and catalyst loading is critical for yield improvement .

Q. How can spectroscopic techniques validate the structure of this compound derivatives?

- Methodological Answer :

- 1H/13C NMR : The methylidene proton (δ ~5.5–6.0 ppm) shows characteristic splitting due to coupling with adjacent substituents. The pyran ring protons exhibit distinct multiplet patterns in the δ 4.0–5.0 ppm range .

- MS (EI/CI) : Fragmentation patterns often reveal loss of CO or methyl groups, aiding in confirming substitution patterns .

- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C=C (1600–1640 cm⁻¹) provide evidence of the conjugated system .

Q. What are the key reactivity patterns of the methylidene group in this compound?

- Methodological Answer : The methylidene group undergoes [4+2] cycloadditions with dienophiles (e.g., maleic anhydride) and selective oxidation. For instance, using CrO3 under acidic conditions converts it to a ketone, while ozonolysis cleaves the double bond to yield dicarbonyl intermediates .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of tetrahydropyran derivatives?

- Methodological Answer : Copper(II)–bisphosphine catalysts enable stereochemical control in oligomerization reactions. For example, (2R*,3S*,4S*)-configured products are favored when using chiral ligands like L3, which stabilize specific transition states via π-π interactions . Reaction temperature (−20°C to 25°C) and solvent polarity (e.g., CH2Cl2 vs. THF) significantly impact enantiomeric excess (up to 85% ee) .

Q. What strategies resolve contradictions in spectral data for structurally similar pyran derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in the unambiguous assignment of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one .

- DFT Calculations : Predict NMR chemical shifts and compare with experimental data to validate tautomeric forms or substitution patterns .

- 2D NMR (COSY, HSQC) : Differentiates between overlapping signals in crowded spectra, particularly for aryl-substituted derivatives .

Q. How do substituents on the pyran ring influence biological activity?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro, cyano) enhance antimicrobial activity by increasing membrane permeability. For example, 4-dimethylaminostyryl derivatives exhibit potent antifungal properties (MIC = 8 µg/mL against Candida albicans), likely via disruption of ergosterol biosynthesis . Structure-activity relationship (SAR) studies require systematic variation of substituents and in vitro bioassays (e.g., broth microdilution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.